2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide

Description

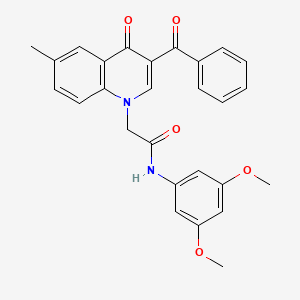

This compound features a 1,4-dihydroquinolin-4-one core substituted with a benzoyl group at position 3, a methyl group at position 6, and an N-(3,5-dimethoxyphenyl)acetamide moiety at position 1. The quinoline scaffold is a privileged structure in medicinal chemistry, often associated with bioactivity in kinase inhibition or antimicrobial applications. The 3-benzoyl and 6-methyl substituents may enhance lipophilicity and steric interactions, while the 3,5-dimethoxyphenyl group could contribute to hydrogen bonding or π-stacking interactions. Derived molecular formula: C27H23N2O5 (estimated molecular weight: 455.49 g/mol).

Properties

IUPAC Name |

2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O5/c1-17-9-10-24-22(11-17)27(32)23(26(31)18-7-5-4-6-8-18)15-29(24)16-25(30)28-19-12-20(33-2)14-21(13-19)34-3/h4-15H,16H2,1-3H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGINDAGCIWEYKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide, a synthetic organic compound belonging to the quinoline family, has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features a complex structure with potential applications in treating various diseases, particularly in oncology and infectious diseases.

The molecular formula of the compound is , with a molecular weight of approximately 456.5 g/mol. Its structural complexity includes a quinoline core, benzoyl group, and an acetamide moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C27H24N2O5 |

| Molecular Weight | 456.5 g/mol |

| Chemical Structure | Complex (see diagrams) |

Anticancer Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer activities. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study demonstrated that the compound effectively reduced glioma cell viability by activating multiple pathways, including inhibition of AKT and mTOR signaling pathways, leading to necroptosis and autophagy induction .

Antimicrobial Effects

The compound also displays promising antimicrobial properties. It has been tested against several bacterial strains and fungi, showing effective inhibition of growth. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. It may bind to enzymes or receptors involved in cell signaling pathways, modulating their activity and leading to various biological effects. Detailed studies are ongoing to elucidate these mechanisms further.

Case Studies

- In Vitro Anticancer Study : A recent study evaluated the effects of this compound on glioma cells and reported a significant reduction in cell viability at concentrations as low as 10 µM. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results showed that the compound inhibited bacterial growth effectively at concentrations ranging from 25 to 100 µg/mL, suggesting potential as a therapeutic agent against resistant strains.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C27H24N2O5

- Molecular Weight : 456.5 g/mol

- IUPAC Name : 2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. The mechanism involves the inhibition of topoisomerases, enzymes essential for DNA replication and repair. Inhibiting these enzymes can disrupt cell division and induce apoptosis in cancer cells.

Enzyme Inhibition

This compound has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. AChE inhibitors are crucial in increasing acetylcholine levels, thus enhancing cognitive functions. Studies have demonstrated that derivatives of this compound can effectively inhibit AChE activity, suggesting therapeutic applications in treating Alzheimer's disease .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The synthesis pathway often includes:

- Formation of the quinoline core.

- Introduction of the benzoyl and acetamide groups.

- Functionalization with methoxy groups to enhance biological activity.

Various derivatives have been synthesized to optimize their pharmacological properties, including modifications to the aromatic rings and substitutions on the acetamide nitrogen .

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of similar compounds, it was found that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent activity, supporting further investigation into their mechanisms of action and potential clinical applications.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound in animal models of Alzheimer's disease. The results showed significant improvement in memory retention and cognitive function compared to control groups, correlating with reduced AChE activity and increased acetylcholine levels in the brain.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison with 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

- Core Structure: Pyridine (vs. quinoline in the target compound).

- Key Substituents: 2-Methoxy pyridine. 6-(2,3-dihydro-1,4-benzodioxin) group. N-(3-[(dimethylamino)methyl]phenyl) side chain.

- Molecular Formula : C23H25N3O3 (MW: 391.46 g/mol).

- The dimethylaminomethyl group introduces basicity, enhancing aqueous solubility compared to the target’s acetamide .

Structural and Functional Analysis of N-(3,5-Dimethoxyphenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide

- Core Structure: Dihydrodioxino-fused quinoline (vs. non-fused quinoline in the target).

- Key Substituents :

- 8-(4-ethoxybenzoyl) group.

- 9-Oxo substitution.

- Shared N-(3,5-dimethoxyphenyl)acetamide side chain.

- Implications: The fused dihydrodioxino ring increases rigidity and may reduce metabolic instability. Ethoxybenzoyl (vs.

Comparative Physicochemical Properties

*Derived from IUPAC name; experimental validation required.

Research Findings and Implications

- Structural Insights :

- Bioactivity Potential: Quinoline derivatives often exhibit kinase inhibition (e.g., EGFR, VEGFR), but activity depends on substituent electronic profiles. The dimethylaminomethyl group in ’s compound may enhance solubility but reduce blood-brain barrier penetration compared to the target .

- Limitations: No bioactivity data are available for the target compound; structural inferences are speculative. Evidence compounds are labeled for research use only, underscoring the need for further validation .

Q & A

Q. What synthetic strategies are recommended for optimizing multi-step synthesis of this compound to improve yield and purity?

- Methodological Answer : Multi-step synthesis of complex acetamide derivatives often requires iterative adjustments to reaction conditions. For example, in analogous compounds (e.g., morpholin-3-yl-acetamide derivatives), yields were improved by:

- Stepwise reagent addition : Adding acetyl chloride in two batches to reduce side reactions .

- Purification techniques : Combining silica gel chromatography (gradient elution with 0–8% MeOH in CH₂Cl₂) and recrystallization from ethyl acetate .

- Monitoring intermediates : Using TLC or HPLC to track reaction progress and identify byproducts.

| Step | Reagents/Conditions | Yield Improvement Strategy | Reference |

|---|---|---|---|

| Acylation | Acetyl chloride, Na₂CO₃, CH₂Cl₂ | Batch-wise reagent addition | |

| Purification | Silica gel chromatography | Gradient elution with MeOH/CH₂Cl₂ |

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Essential for confirming regiochemistry and substituent positions. For example, δ 7.69 (br s, NH) and δ 169.8 (C=O) in CDCl₃ resolve acetamide and quinoline moieties .

- LC/MS or HRMS : Validates molecular weight and detects impurities (e.g., ESI/APCI(+) showing M+H at m/z 347) .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups for enhanced bioactivity?

- Methodological Answer :

- Analog synthesis : Modify substituents systematically (e.g., benzoyl vs. sulfonyl groups) and assess bioactivity. For example, replacing acetyl with methylsulfonyl groups in morpholinone derivatives altered pharmacokinetic properties .

- Pharmacological testing : Use in vitro assays (e.g., kinase inhibition, cytotoxicity) and compare results to structurally similar anticancer agents (e.g., N-phenyltetrahydronaphthalene derivatives) .

- Computational modeling : Apply molecular docking to predict binding affinities to target proteins (e.g., quinoline-based targets in cancer pathways).

Q. What experimental frameworks are recommended for assessing environmental fate and ecological risks?

- Methodological Answer : Adopt tiered approaches from environmental chemistry studies:

- Phase 1 (Lab) : Determine physicochemical properties (logP, solubility) and abiotic stability (hydrolysis, photolysis) under controlled conditions .

- Phase 2 (Ecotoxicology) : Evaluate acute/chronic toxicity in model organisms (e.g., Daphnia magna, algae) using OECD guidelines.

- Phase 3 (Field) : Monitor degradation products in soil/water systems via LC-MS/MS .

Q. How should researchers address contradictions in bioactivity data across different in vitro and in vivo models?

- Methodological Answer :

- Model validation : Ensure cell lines (e.g., HepG2, MCF-7) are authenticated and free from mycoplasma.

- Dosage normalization : Adjust concentrations based on pharmacokinetic parameters (e.g., plasma protein binding, bioavailability).

- Mechanistic studies : Use transcriptomics/proteomics to identify off-target effects that may explain discrepancies .

Data Contradiction Analysis

Q. What statistical methods are suitable for resolving variability in bioassay results?

- Methodological Answer :

- ANOVA with post-hoc tests : Compare means across treatment groups in dose-response studies (e.g., IC₅₀ values).

- Principal Component Analysis (PCA) : Identify outliers or batch effects in high-throughput screening data .

- Meta-analysis : Aggregate data from multiple studies to assess reproducibility (e.g., using RevMan or R packages) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.